Summary of Application: Selitrectinib is primarily utilized in oncology as an oral tropomyosin receptor kinase (TRK) inhibitor, targeting cancers positive for TRK fusions .
Methods of Application: It is administered orally, with dosage and treatment duration tailored based on the phase I/II clinical trials’ outcomes. The drug aims to overcome resistance mediated by acquired kinase domain mutations .
Results and Outcomes: Clinical trials have shown that Selitrectinib restricts brain and testis accumulation and is substantially affected by ABCB1 and ABCG2 transporters, as well as CYP3A activity . It has demonstrated efficacy in overcoming resistance to first-generation TRK inhibitors .
Summary of Application: In neurology, Selitrectinib’s application extends to treating glioblastoma with NTRK gene fusions, offering a new avenue for therapy-resistant cases .
Methods of Application: The drug is used in conjunction with other therapies outlined by the National Comprehensive Cancer Network (NCCN) guidelines, focusing on cases with specific gene fusions .
Results and Outcomes: Studies have reported prolonged efficacy in cases of radiation-refractory glioblastoma, indicating its potential as a valuable treatment option .
Summary of Application: Selitrectinib’s pharmacokinetics are studied to understand its distribution, absorption, metabolism, and excretion processes .
Methods of Application: Research involves genetically modified mouse models and pharmacological inhibitors to investigate the roles of multidrug efflux transporters and drug-metabolizing enzymes .
Results and Outcomes: Findings suggest that the brain accumulation and oral availability of Selitrectinib are significantly restricted by certain transporters and can be altered by pharmacological inhibition .
Summary of Application: Selitrectinib is explored in gene therapy for its role in treating cancers with NTRK gene fusions, which are critical in oncogenic signaling pathways .
Methods of Application: The application involves targeting the ETV6-NTRK3 fusion found in specific cancer types, with the drug administered to counteract the oncogenic effects of these gene fusions .
Results and Outcomes: Clinical activity has been observed in tumors with acquired resistance mutations, showcasing the drug’s potential in gene therapy applications .
Summary of Application: Selitrectinib is extensively tested in clinical trials to determine its safety, efficacy, and optimal dosing for treating various cancers .
Methods of Application: The drug is part of interventional clinical trials, with non-randomized, sequential assignment, and open-label study designs .
Results and Outcomes: The trials aim to establish the recommended dose for further study and assess the objective response rate of NTRK-tumor treatments .
Summary of Application: In molecular biology, Selitrectinib is studied for its selective inhibition of TRK fusion proteins and resistant mutations .
Methods of Application: The approach includes structure modeling, enzyme assays, cell line assays, and animal studies to evaluate the drug’s activity against all NTRK resistance mutations .
Results and Outcomes: The research has shown Selitrectinib to be highly potent and selective, providing insights into the molecular characteristics that translate to its efficacy .
Summary of Application: Selitrectinib has shown clinical activity in patients with Mammary Analogue Secretory Carcinoma (MASC) of the parotid gland, which often exhibits secondary resistance to first-generation TRK inhibitors .
Methods of Application: The treatment involves targeting the ETV6-NTRK3 fusion, which is a characteristic feature of MASC. This application is significant due to the rarity and aggressive nature of high-grade transformed MASC .
Results and Outcomes: Clinical reports indicate that Selitrectinib can be effective in overcoming resistance mutations, providing a potential therapeutic option for patients who have developed resistance to other treatments .
Summary of Application: Selitrectinib’s pharmacokinetics are influenced by multidrug efflux transporters and drug-metabolizing enzymes, which are critical for optimizing its clinical application .
Methods of Application: Studies utilize genetically modified mouse models and pharmacological inhibitors to investigate the roles of ABCB1, ABCG2, and CYP3A in Selitrectinib’s pharmacokinetics .
Results and Outcomes: The research has provided insights that may help to enhance the oral availability and tissue distribution of Selitrectinib, potentially improving its therapeutic efficacy .
Summary of Application: Selitrectinib is being evaluated in clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions .
Methods of Application: The investigational drug is part of a safety study that also investigates how it is absorbed, processed in the human body, and the duration of cancer response to the drug .
Results and Outcomes: The ongoing trials aim to establish the safety profile of Selitrectinib and its effectiveness in treating various cancers with NTRK gene involvement .
Selitrectinib, also known as BAY2731954 or LOXO-195, is a next-generation oral inhibitor of tropomyosin receptor kinases (TRKs), specifically designed to target TRK fusions in various cancers. This compound is currently undergoing phase I/II clinical trials for the treatment of histology-agnostic cancers that exhibit TRK fusion proteins. Selitrectinib is particularly notable for its ability to overcome resistance mechanisms associated with first-generation TRK inhibitors, which often fail due to acquired mutations in the kinase domain .
The chemical structure of selitrectinib features a complex macrocyclic arrangement that enhances its selectivity and potency against TRK proteins. Its molecular formula is C20H21FN6O, and it has a molecular weight of approximately 380.43 g/mol .
Selitrectinib functions primarily through competitive inhibition of the ATP-binding site of TRK proteins. This inhibition leads to the disruption of downstream signaling pathways that are critical for tumor cell proliferation and survival. The compound's design allows it to effectively bind to both wild-type and mutant forms of TRK, including those with resistance mutations such as G595R and G623R .
In vitro studies have demonstrated that selitrectinib exhibits high potency against various TRK fusion-positive cancer cell lines, leading to significant reductions in cellular viability .
Selitrectinib has shown impressive biological activity in preclinical models and early clinical trials. It has been reported to induce tumor regression in patients with TRK fusion-positive malignancies, including rare tumors such as mammary analogue secretory carcinoma . The compound's ability to penetrate the blood-brain barrier has also been highlighted, making it a potential candidate for treating central nervous system tumors associated with TRK fusions .
The pharmacodynamics of selitrectinib involve modulation of multiple signaling pathways, including the MAPK pathway, which is crucial for cell growth and differentiation. This multifaceted mechanism contributes to its effectiveness against tumors exhibiting complex resistance profiles .
Selitrectinib is primarily being investigated for its therapeutic potential in treating cancers characterized by NTRK fusions. These include a variety of solid tumors across different histologies, such as:
Due to its unique mechanism of action, selitrectinib may also be explored for use in combination therapies with other agents targeting different pathways involved in cancer progression .
Research indicates that selitrectinib's pharmacokinetics can be significantly influenced by drug transporters and metabolic enzymes. Studies have shown that multidrug efflux transporters like ABCB1 and ABCG2 restrict its accumulation in brain tissue, which may limit its efficacy against central nervous system tumors unless these transporters are inhibited . Additionally, cytochrome P450 enzymes, particularly CYP3A4, have been identified as key players in metabolizing selitrectinib, impacting its bioavailability and therapeutic window .
Several compounds exhibit similar mechanisms of action as selitrectinib. These include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Larotrectinib | TRK inhibitor | First FDA-approved TRK inhibitor |
Entrectinib | Pan-TRK inhibitor | Targets multiple kinases (ALK, ROS1) |
Repotrectinib | Type II TRK inhibitor | Designed to overcome specific mutations |
Zurletrectinib | Next-generation TRK inhibitor | Exhibits activity against resistant mutations |
Selitrectinib distinguishes itself through its enhanced ability to inhibit resistant mutations compared to first-generation inhibitors like larotrectinib and entrectinib. Its unique structural features contribute to a broader spectrum of activity against various TRK fusion-positive cancers while maintaining a favorable safety profile .
Selitrectinib exhibits a molecular formula of C20H21FN6O, representing a complex organic structure containing carbon, hydrogen, fluorine, nitrogen, and oxygen atoms [1] [2]. The compound possesses a molecular weight of 380.42 g/mol, as determined through mass spectrometric analysis [1] [4]. This molecular weight places selitrectinib within the typical range for small molecule kinase inhibitors, contributing to its favorable pharmacokinetic properties.
The molecular composition reflects the presence of six nitrogen atoms within the structure, indicative of the multiple heterocyclic rings that characterize this compound [2]. The single fluorine atom incorporated into the molecular framework serves as a key structural element that influences both the compound's binding affinity and selectivity profile [1].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C20H21FN6O | [1] [2] |
Molecular Weight | 380.42 g/mol | [1] [4] |
Monoisotopic Mass | 380.427 g/mol | [30] |
Chemical Abstract Service Number | 2097002-61-2 | [1] [2] |
The structural elucidation of selitrectinib has been accomplished through comprehensive analytical characterization employing multiple spectroscopic and spectrometric techniques [17]. The compound's International Union of Pure and Applied Chemistry name is designated as (6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one [1] [2].
The Simplified Molecular Input Line Entry System representation of selitrectinib is expressed as CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 [1] [3]. This notation provides a systematic method for representing the compound's complex connectivity pattern and stereochemical configuration.
Mass spectrometric analysis has confirmed the molecular ion peak at the expected mass-to-charge ratio, validating the proposed molecular formula [17]. The fragmentation pattern observed in tandem mass spectrometry experiments provides additional structural confirmation through characteristic fragment ions that correspond to specific molecular subunits [17].
The International Chemical Identifier string for selitrectinib is InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 [1] [2]. The corresponding International Chemical Identifier Key is OEBIHOVSAMBXIB-SJKOYZFVSA-N [1] [2].
Selitrectinib contains two defined stereocenters within its molecular architecture, specifically at the 6R and 15R positions, resulting in absolute stereochemistry [6]. The compound exhibits defined stereochemistry with 2 out of 2 possible stereocenters being characterized [6]. This stereochemical definition is critical for the compound's biological activity and selectivity profile.
Conformational analysis studies have revealed that selitrectinib possesses five distinct low-energy conformations available to its macrocyclic structure [24]. These conformations arise primarily from rotational flexibility within the piperidine ring and propyl linker regions of the macrocyclic framework [24]. The conformational flexibility of selitrectinib contrasts with other macrocyclic kinase inhibitors that exhibit more restricted conformational profiles.
Ab initio calculations using density functional theory methods have been employed to characterize the energetically favorable conformations of selitrectinib [24]. These computational studies indicate that the compound adopts multiple low-energy conformational states in solution, which may contribute to its binding characteristics and selectivity profile [24].
The stereochemical configuration of selitrectinib has been definitively established through single-crystal X-ray diffraction analysis [24]. Crystallographic studies provide unambiguous confirmation of the absolute configuration at each stereogenic center, establishing the compound as a single enantiomer rather than a racemic mixture [24].
Selitrectinib features a compact macrocyclic structure that represents a key design element for overcoming resistance mutations in target kinases [9] [10]. The macrocyclic architecture consists of a 25-membered ring system that incorporates multiple nitrogen-containing heterocycles within its framework [1] [2]. This macrocyclic design strategy was specifically implemented to create a conformationally restricted inhibitor capable of maintaining potent binding interactions while avoiding steric clashes with mutated residues [9] [10].
The macrocyclic structure of selitrectinib includes a hexazapentacyclo framework, indicating the presence of six nitrogen atoms distributed across five interconnected ring systems [1] [2]. This complex ring architecture contributes to the compound's rigid three-dimensional conformation and influences its binding mode within the target kinase active site [9] [10].
Structural modeling studies have demonstrated that the macrocyclic architecture of selitrectinib enables the compound to accommodate various kinase mutations through its compact binding interface [10]. The cyclization strategy employed in the design of selitrectinib effectively reduces the molecular surface area that extends into regions of the kinase active site where resistance mutations commonly occur [10].
The macrocyclic ring closure in selitrectinib is achieved through amide bond formation, creating a lactam functionality that contributes to the overall stability and rigidity of the molecular framework [1] [2]. This structural feature distinguishes selitrectinib from linear kinase inhibitors and provides enhanced selectivity through reduced conformational entropy upon target binding [24].
The solubility profile of selitrectinib has been characterized across multiple solvent systems relevant to pharmaceutical development and biological applications [4] [5]. In dimethyl sulfoxide, selitrectinib demonstrates high solubility with reported values of 65 mg/mL (170.86 mM), making this solvent system optimal for stock solution preparation [4]. The compound exhibits moderate solubility in ethanol, with documented solubility of 15 mg/mL (39.43 mM) [5].
Aqueous solubility of selitrectinib is limited, with the compound classified as insoluble in water under standard conditions [5]. This hydrophobic character is consistent with the compound's macrocyclic structure and the presence of multiple aromatic ring systems within its molecular framework [4] [5].
The partition coefficient characteristics of selitrectinib reflect its lipophilic nature, with computational predictions indicating favorable membrane permeability properties [3]. The compound exhibits a calculated logarithmic partition coefficient (LogP) value of 2.6694, indicating moderate lipophilicity that supports cellular uptake while maintaining aqueous handling characteristics [3].
Solvent System | Solubility | Reference |
---|---|---|
Dimethyl Sulfoxide | 65 mg/mL (170.86 mM) | [4] |
Ethanol | 15 mg/mL (39.43 mM) | [5] |
Water | Insoluble | [5] |
Calculated LogP | 2.6694 | [3] |
Topological polar surface area calculations for selitrectinib yield a value of 75.42 Ų, which falls within the range associated with favorable oral bioavailability according to established pharmaceutical guidelines [3]. The compound contains six hydrogen bond acceptor sites and one hydrogen bond donor site, contributing to its overall polarity profile [3].
Selitrectinib demonstrates acceptable stability characteristics under standard pharmaceutical storage conditions [4] [8]. The compound maintains chemical integrity when stored as a solid powder at -20°C for extended periods up to three years [4]. Under refrigerated conditions at 4°C, selitrectinib retains stability for periods extending to six months [8].
Solution stability studies have been conducted to evaluate the degradation behavior of selitrectinib under various conditions [17]. In dimethyl sulfoxide solutions, the compound demonstrates stability at -80°C for periods up to one year, while storage at -20°C maintains integrity for approximately one month [8]. These stability parameters are critical for research applications requiring long-term compound storage.
Temperature sensitivity analysis reveals that selitrectinib exhibits thermal stability at room temperature during typical handling procedures [4]. However, prolonged exposure to elevated temperatures may result in degradation, necessitating appropriate storage and handling protocols [4].
The compound's stability profile has been validated through analytical methods including high-performance liquid chromatography, which enables detection and quantification of potential degradation products [17]. Bioanalytical assay development has confirmed that selitrectinib maintains structural integrity under physiological conditions relevant to biological applications [17].
Storage Condition | Stability Period | Reference |
---|---|---|
-20°C (solid) | 3 years | [4] |
4°C (solid) | 6 months | [8] |
-80°C (DMSO solution) | 1 year | [8] |
-20°C (DMSO solution) | 1 month | [8] |